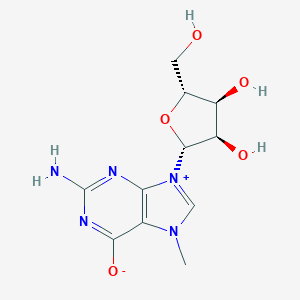

7-Methylguanosine

Description

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/p+1/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHAROSJZRTIOK-KQYNXXCUSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N5O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942368 | |

| Record name | 7-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20244-86-4 | |

| Record name | 7-Methylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20244-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C | |

| Record name | 7-Methylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Gatekeeper of Gene Expression: An In-depth Technical Guide to the Role of 7-Methylguanosine in mRNA Stability and Translation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the 7-methylguanosine (m7G) cap, a critical modification at the 5' end of eukaryotic messenger RNA (mRNA). We will delve into the multifaceted role of the m7G cap in orchestrating mRNA stability and translation, explore the intricate molecular machinery that recognizes and interprets this vital structure, and detail the experimental methodologies used to investigate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental aspect of gene regulation.

The this compound Cap: A Molecular Sentinel

The this compound cap is a unique chemical modification found on the 5' end of most eukaryotic mRNAs. This structure consists of a guanine nucleotide that is methylated at the 7th position and linked to the first nucleotide of the mRNA transcript via an unusual 5'-5' triphosphate bridge. The formation of the m7G cap is a co-transcriptional process, occurring shortly after the initiation of transcription by RNA polymerase II.[1][2]

The significance of the m7G cap extends throughout the lifespan of an mRNA molecule, influencing a multitude of processes crucial for proper gene expression.[1][2][3] Its primary functions include:

-

Protecting mRNA from degradation: The cap structure shields the mRNA from exonucleolytic attack, thereby increasing its stability and half-life within the cell.[1][4][5]

-

Promoting pre-mRNA processing: The cap is recognized by the cap-binding complex (CBC), which facilitates splicing and polyadenylation of the nascent transcript.[1][3]

-

Facilitating nuclear export: The CBC also plays a key role in the transport of mature mRNA from the nucleus to the cytoplasm.[1][2]

-

Enhancing translation initiation: In the cytoplasm, the m7G cap is recognized by the eukaryotic translation initiation factor 4E (eIF4E), a critical step for the recruitment of the ribosomal machinery and the initiation of protein synthesis.[6][7]

The m7G Cap's Crucial Role in mRNA Stability

The presence of the m7G cap is a primary determinant of mRNA stability. By physically blocking the 5' end of the transcript, the cap prevents its degradation by 5'-3' exoribonucleases.[1][5] The removal of the cap, a process known as decapping, is a key regulated step in mRNA decay pathways.

Decapping is carried out by the decapping enzyme complex, with Dcp2 being the catalytic subunit. This process is often preceded by the shortening of the poly(A) tail at the 3' end of the mRNA. Once the cap is removed, the mRNA is rapidly degraded by the 5'-3' exonuclease Xrn1.

The stability of an mRNA molecule, often quantified by its half-life, is a critical factor in determining the level of protein expression. The m7G cap significantly extends the half-life of mRNAs, ensuring that they can be translated multiple times before being degraded.

Driving Protein Synthesis: The m7G Cap in Translation Initiation

The m7G cap is the linchpin of the predominant mechanism of translation initiation in eukaryotes, known as cap-dependent translation. This process is initiated by the binding of the cap-binding protein eIF4E to the m7G cap.[7][8] eIF4E is a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[7][9]

The binding of eIF4F to the 5' cap facilitates the recruitment of the 43S preinitiation complex, which consists of the 40S ribosomal subunit, the initiator tRNA (Met-tRNAi), and several other initiation factors. The eIF4F complex then unwinds any secondary structures in the 5' untranslated region (UTR) of the mRNA, allowing the 43S preinitiation complex to scan along the mRNA in a 5' to 3' direction until it encounters the start codon (AUG).

The efficiency of translation initiation can be modulated by various factors, including the availability of eIF4E and the presence of regulatory elements in the 5' UTR. The interaction between eIF4E and the m7G cap is a critical regulatory node in gene expression and a key target for cellular signaling pathways.

Regulation of Cap-Dependent Processes: The mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it exerts significant control over cap-dependent translation.[7][10] mTOR exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, in particular, plays a crucial role in promoting protein synthesis in response to growth factors, nutrients, and energy availability.

One of the key downstream targets of mTORC1 is the 4E-binding protein (4E-BP). In its hypophosphorylated state, 4E-BP binds to eIF4E and prevents its interaction with eIF4G, thereby inhibiting the formation of the eIF4F complex and suppressing cap-dependent translation.[11] When mTORC1 is active, it phosphorylates 4E-BP, causing it to dissociate from eIF4E. This allows eIF4E to bind to eIF4G and initiate translation.[11]

This regulatory mechanism allows cells to couple protein synthesis rates with their growth status and environmental conditions. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a significant target for drug development.

Signaling Pathway Diagram: mTOR Regulation of Cap-Dependent Translation

Caption: The mTOR signaling pathway integrates extracellular cues to regulate cap-dependent translation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the influence of the m7G cap on mRNA stability and translation.

Table 1: Impact of 5' Cap Structure on mRNA Half-Life and Protein Translation

| 5’ Cap Structure | mRNA Half-Life (hours) | Total Amount of Protein Translated (relative to normal cap) |

| No cap | 1.41 ± 0.02 | 0.011 ± 0.000 |

| Normal GTP cap | 16.10 ± 1.83 | 1.000 ± 0.007 |

| Modified cap I | 15.50 ± 1.57 | 4.777 ± 0.042 |

| Modified cap II | 27.00 ± 2.85 | 13.094 ± 0.307 |

| Modified cap III | 18.09 ± 0.81 | 6.570 ± 0.075 |

| Data adapted from a study on modified cap structures. |

Table 2: Thermodynamic Parameters of eIF4E Interaction with Cap Analogs

| Cap Analog | Association Constant (Ka) (106 M-1) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| m7GTP | 0.13 ± 0.02 | -33.7 ± 0.4 | -16.6 ± 2.4 | 17.1 ± 2.8 |

| m7GDP | 0.29 ± 0.02 | -36.6 ± 0.2 | -36.5 ± 1.0 | 0.1 ± 1.2 |

| m7GpppG | 1.3 ± 0.1 | -40.4 ± 0.2 | -44.2 ± 1.2 | -3.8 ± 1.4 |

| m7GpppA | 1.5 ± 0.1 | -40.8 ± 0.2 | -47.9 ± 1.0 | -7.1 ± 1.2 |

| Thermodynamic data obtained from fluorescence quenching experiments. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the m7G cap and its associated processes.

Cap-Analog Pull-Down Assay

This assay is used to identify and isolate proteins that bind to the m7G cap.

Workflow Diagram: Cap-Analog Pull-Down Assay

Caption: Workflow for identifying cap-binding proteins using a cap-analog pull-down assay.

Methodology:

-

Preparation of Cell Lysate:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., containing 40 mM HEPES/KOH pH 7.6, 0.1 M KCl, 1 mM DTT, 1% PMSF, 10% glycerol, and protease inhibitors).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Incubation with Cap-Analog Beads:

-

Pre-wash m7GTP-agarose beads (or a similar cap-analog resin) with lysis buffer.

-

Incubate the cell lysate with the pre-washed beads for an appropriate time (e.g., 2-4 hours or overnight) at 4°C with gentle rotation. A control incubation with unmodified agarose beads should be performed in parallel to identify non-specific binders.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with wash buffer (similar to lysis buffer, but may contain a slightly higher salt concentration) to remove non-specifically bound proteins. Repeat the wash steps 3-5 times.

-

-

Elution:

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize the protein profile.

-

Identify the proteins of interest by mass spectrometry.

-

Polysome Profiling

This technique is used to assess the translational status of mRNAs by separating them based on the number of associated ribosomes.

Workflow Diagram: Polysome Profiling

Caption: Experimental workflow for analyzing mRNA translation status using polysome profiling.

Methodology:

-

Cell Lysis:

-

Sucrose Gradient Ultracentrifugation:

-

Prepare a linear sucrose gradient (e.g., 10-50% or 15-45%) in a centrifuge tube.[2][6]

-

Carefully layer the cell lysate onto the top of the sucrose gradient.[2][6]

-

Centrifuge the gradient at high speed in an ultracentrifuge. This separates the cellular components based on their size and density, with larger polysomes sedimenting further down the gradient.[2][6]

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to generate a polysome profile. The profile will show peaks corresponding to free ribosomal subunits, monosomes, and polysomes.[6]

-

Isolate RNA from the collected fractions.

-

Analyze the distribution of specific mRNAs across the gradient using techniques such as RT-qPCR, microarray, or RNA sequencing to determine their association with ribosomes and thus their translational activity.

-

Measurement of mRNA Half-Life using Transcriptional Inhibition

This method determines the decay rate of an mRNA by blocking transcription and measuring the decrease in its abundance over time.

Workflow Diagram: mRNA Half-Life Measurement

Caption: Workflow for determining mRNA half-life using a transcriptional inhibitor.

Methodology:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Add a transcriptional inhibitor, such as Actinomycin D, to the culture medium to block the synthesis of new mRNA.

-

-

Sample Collection:

-

Collect cell samples at various time points after the addition of the inhibitor (e.g., 0, 1, 2, 4, 8 hours).

-

-

RNA Isolation and Quantification:

-

Isolate total RNA from the collected cell samples.

-

Quantify the amount of a specific mRNA at each time point using a sensitive method like reverse transcription-quantitative PCR (RT-qPCR).

-

-

Data Analysis:

-

Plot the relative amount of the target mRNA remaining at each time point.

-

Calculate the mRNA half-life (t1/2) by fitting the data to a first-order decay curve. The half-life is the time it takes for the mRNA level to decrease by 50%.

-

Conclusion

The this compound cap is a fundamental and indispensable feature of eukaryotic mRNA, playing a pivotal role in ensuring its stability and promoting its efficient translation. The intricate interplay between the m7G cap and a host of cap-binding proteins provides multiple layers of regulation, allowing cells to fine-tune gene expression in response to a variety of internal and external cues. A thorough understanding of the mechanisms governing cap-dependent processes is essential for basic research in molecular and cellular biology and holds significant promise for the development of novel therapeutic strategies targeting diseases characterized by dysregulated gene expression, such as cancer. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of the m7G cap and its profound impact on the flow of genetic information.

References

- 1. 5′-end NAD+ cap in human cells promotes RNA decay through DXO-mediated deNADding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for detecting lncRNA-protein interactions in vitro by tRSA RNA pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytoplasmic mRNA recapping has limited impact on proteome complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent insights into noncanonical 5′ capping and decapping of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Eukaryotic mRNA cap binding protein: purification by affinity chromatography on sepharose-coupled m7GDP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Intricate Dance of Co-Transcriptional Capping: A Technical Guide to 7-Methylguanosine Formation

For Immediate Release

A deep dive into the molecular machinery responsible for the essential 5' cap on messenger RNA, this technical guide serves as an invaluable resource for researchers, scientists, and drug development professionals. By elucidating the precise mechanism of 7-methylguanosine (m7G) formation, this document aims to foster a deeper understanding and spur innovation in therapeutic development.

The 5' cap is a defining feature of eukaryotic messenger RNA (mRNA), crucial for its stability, splicing, nuclear export, and efficient translation.[1][2] The formation of this cap, specifically the this compound (m7G) structure, is a highly orchestrated process that occurs co-transcriptionally, intimately linked with the RNA polymerase II (Pol II) transcription machinery.[2][3] This guide provides a comprehensive overview of the enzymatic cascade, regulatory interactions, and experimental methodologies that define our current understanding of this fundamental biological process.

The Enzymatic Cascade of m7G Cap Synthesis

The synthesis of the m7G cap is a three-step enzymatic process catalyzed by a trio of enzymes that associate with the C-terminal domain (CTD) of the largest subunit of RNA polymerase II, Rpb1.[1][3][4] This association ensures that capping occurs efficiently on the nascent pre-mRNA transcript as it emerges from the polymerase, typically when it reaches a length of 25-30 nucleotides.[4][5]

The three key enzymatic activities are:

-

RNA 5'-triphosphatase (RTPase): This enzyme initiates the capping process by hydrolyzing the γ-phosphate from the 5' triphosphate end of the nascent pre-mRNA, leaving a diphosphate terminus.[1][2][4]

-

Guanylyltransferase (GTase): This enzyme catalyzes the addition of a guanosine monophosphate (GMP) moiety from a GTP substrate to the 5' diphosphate of the pre-mRNA.[1][4] This reaction forms a unique 5'-5' triphosphate linkage, a hallmark of the cap structure.[1][6] The enzyme proceeds through a covalent enzyme-GMP intermediate.[1][2]

-

RNA (guanine-N7-)-methyltransferase (RNMT): The final step in the formation of the core cap structure (Cap-0) is the methylation of the guanine base at the N7 position.[1][4][7] This reaction is catalyzed by RNMT, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH) in the process.[2][8][9]

In metazoans, the RNA triphosphatase and guanylyltransferase activities are contained within a single bifunctional protein, often referred to as the capping enzyme (CE).[1][10]

Orchestration by the RNA Polymerase II CTD

The co-transcriptional nature of capping is ensured by the direct interaction of the capping enzymes with the C-terminal domain (CTD) of RNA polymerase II.[5][11] The CTD consists of tandem repeats of the heptapeptide consensus sequence Y1S2P3T4S5P6S7.[1][12] The phosphorylation status of the CTD, particularly at the Serine 5 (Ser5) position, is critical for the recruitment of the capping machinery.[5][11][13] The kinase activity of Transcription Factor IIH (TFIIH) is responsible for this Ser5 phosphorylation during transcription initiation.[2][4] This phosphorylation event creates a binding platform for the guanylyltransferase domain of the capping enzyme, thereby localizing it to the site of the emerging pre-mRNA.[5][12]

Quantitative Data on Capping Enzyme Kinetics

The efficiency and specificity of the capping reaction are governed by the kinetic parameters of the involved enzymes. While comprehensive kinetic data for the entire human co-transcriptional capping complex is multifaceted, studies on individual enzymes and viral surrogates provide valuable insights.

| Enzyme/Complex | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

| Human RNA (guanine-N7-)-methyltransferase (hRNMT) | GpppA-RNA | 0.23 ± 0.03 | 0.16 ± 0.003 | [14] |

| Human RNA (guanine-N7-)-methyltransferase (hRNMT) | S-adenosyl-L-methionine (SAM) | 1.1 ± 0.1 | 0.16 ± 0.003 | [14] |

| Antheraea mylitta cypovirus p127 (N-7-MTase activity) | S-adenosyl-L-methionine (SAM) | 4.41 | Not Reported | [15] |

| Antheraea mylitta cypovirus p127 (N-7-MTase activity) | RNA | 0.39 | Not Reported | [15] |

| Paramecium bursaria Chlorella virus 1 RNA Guanylyltransferase | GTP | 4.8 ± 0.5 | 1.1 ± 0.02 | [16] |

| Paramecium bursaria Chlorella virus 1 RNA Guanylyltransferase | ppRNA | 0.15 ± 0.02 | 0.0011 ± 0.00003 | [16] |

Experimental Protocols

The elucidation of the co-transcriptional capping mechanism has been made possible through a variety of in vitro and in vivo experimental approaches.

In Vitro Transcription and Capping Assay

This assay is fundamental for studying the enzymatic activities of the capping machinery and the influence of various factors, such as the Pol II CTD.

1. Template Preparation:

-

A linearized DNA template containing a promoter for a specific RNA polymerase (e.g., T7 or SP6 for in vitro systems, or a eukaryotic promoter for Pol II-based systems) is prepared.[17][18] The template should encode a transcript of a defined length.

2. In Vitro Transcription:

-

The transcription reaction is assembled in a buffer containing the DNA template, the appropriate RNA polymerase, and ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]GTP) for transcript visualization.[10]

-

For co-transcriptional capping, cap analogs like ARCA (Anti-Reverse Cap Analog) or CleanCap® can be included in the reaction mix.[19][20] Alternatively, for enzymatic capping studies, the reaction is performed without cap analogs.

3. Enzymatic Capping Reaction (Post-transcriptional):

-

The purified uncapped RNA is incubated with the capping enzyme (e.g., Vaccinia Capping Enzyme), GTP, and the methyl donor S-adenosylmethionine (SAM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM MgCl₂, 1 mM DTT).[18][21]

-

The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).[18][21]

4. Analysis of Capping Efficiency:

-

The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography.[15][18] Capped RNA will migrate slower than uncapped RNA due to the addition of the guanosine cap.

-

Alternatively, capping efficiency can be quantified using more advanced techniques like ribozyme-mediated cleavage assays followed by liquid chromatography-mass spectrometry (LC-MS) analysis.[22]

Co-immunoprecipitation of Capping Enzymes with RNA Polymerase II

This method is used to demonstrate the physical interaction between the capping machinery and the transcription complex in vivo.

1. Cell Lysis:

-

Cells are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.

2. Immunoprecipitation:

-

An antibody specific to a subunit of RNA polymerase II (e.g., Rpb1) is added to the cell lysate and incubated to allow for the formation of antibody-antigen complexes.

-

Protein A/G-agarose or magnetic beads are then added to pull down the antibody-antigen complexes.

3. Washing and Elution:

-

The beads are washed several times to remove non-specifically bound proteins.

-

The bound proteins are then eluted from the beads.

4. Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the capping enzymes (e.g., guanylyltransferase, methyltransferase) to detect their presence in the immunoprecipitated complex.[5]

Visualizing the Molecular Pathways

The following diagrams illustrate the key processes involved in co-transcriptional capping.

Caption: Signaling pathway of co-transcriptional capping initiation.

Caption: Experimental workflow for in vitro capping assay.

Caption: Logical relationship of CTD phosphorylation and capping.

Conclusion

The formation of the this compound cap is a paradigm of the tight coupling between transcription and RNA processing. The intricate interplay between the RNA polymerase II CTD and the capping enzymes ensures the fidelity and efficiency of this essential modification. A thorough understanding of this mechanism not only deepens our knowledge of fundamental gene expression but also provides a platform for the development of novel therapeutic strategies targeting RNA metabolism.

References

- 1. Enzymology of RNA cap synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Capping enzyme - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. mRNA capping enzyme is recruited to the transcription complex by phosphorylation of the RNA polymerase II carboxy-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mRNA methyltransferase ~ ViralZone [viralzone.expasy.org]

- 8. Structure and mechanism of mRNA cap (guanine-N7) methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Enzymatic Assays to Explore Viral mRNA Capping Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The RNA polymerase II CTD coordinates transcription and RNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. How an mRNA capping enzyme reads distinct RNA polymerase II and Spt5 CTD phosphorylation codes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Why Co-Transcriptional Capping - Areterna [areterna.com]

- 18. A general method for rapid and cost-efficient large-scale production of 5′ capped RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]

- 20. Co-transcriptional capping [takarabio.com]

- 21. encodeproject.org [encodeproject.org]

- 22. mdpi.com [mdpi.com]

7-Methylguanosine (m7G): A Comprehensive Technical Guide to its Role as a Disease Biomarker

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 7-Methylguanosine (m7G)

This compound (m7G) is a positively charged, post-transcriptional modification of RNA where a methyl group is added to the N7 position of a guanosine nucleotide.[1] This modification is evolutionarily conserved and found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and microRNA (miRNA).[2][3] The functional significance of m7G is context-dependent and crucial for numerous biological processes.

-

In mRNA: The most well-known role of m7G is as the 5' cap structure (m7GpppN), which is co-transcriptionally added to eukaryotic mRNAs.[4][5] This cap is essential for mRNA stability, protecting it from 5' exonuclease degradation, and is critical for efficient pre-mRNA splicing, nuclear export, and cap-dependent translation initiation.[5][6][7]

-

In tRNA and rRNA: Internal m7G modifications are also prevalent. In tRNA, m7G at position 46 (m7G46) in the variable loop is crucial for maintaining the tRNA's three-dimensional structure, stability, and proper function during translation.[8][9] In 18S rRNA, an m7G modification is involved in the processing and maturation of the 40S ribosomal subunit.[8][10]

Given its fundamental roles in RNA metabolism and gene expression, the dysregulation of m7G modification has been increasingly linked to the pathogenesis of various human diseases, particularly cancer, making it a promising biomarker for diagnosis, prognosis, and therapeutic targeting.[3][11]

The m7G Regulatory Machinery

The addition, and potential removal and recognition of m7G are managed by a set of specific proteins, often referred to as "writers," "erasers," and "readers."

-

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group to the guanosine.

-

METTL1/WDR4 Complex: The primary enzyme complex responsible for internal m7G modifications in tRNA and some pri-miRNAs.[1][12] METTL1 is the catalytic subunit, while WDR4 acts as a scaffold protein that stabilizes METTL1 and facilitates its interaction with RNA substrates.[12][13]

-

RNMT/RAM Complex: RNA Guanine-7 Methyltransferase (RNMT), in complex with RNMT-Activating Miniprotein (RAM), is responsible for creating the m7G cap at the 5' end of mRNAs.

-

WBSCR22/TRMT112 Complex: This complex has been identified as the methyltransferase for m7G modification in 18S rRNA.[14]

-

-

Readers (Binding Proteins): These proteins recognize the m7G modification and mediate its downstream effects.

The interplay of these factors dictates the m7G landscape within the cell, and their aberrant expression is often associated with disease states.

This compound as a Biomarker in Cancer

Aberrant m7G modification is a hallmark of numerous cancers, where it often promotes tumorigenesis by enhancing the translation of oncogenic mRNAs.[1][3] The methyltransferase METTL1 is frequently overexpressed in cancers like liver, lung, bladder, and head and neck cancer, and its high expression often correlates with poor prognosis.[1][16]

Mechanism in Oncogenesis

The METTL1/WDR4 complex promotes cancer progression primarily by modifying specific tRNAs. This enhances the translation of mRNAs that are rich in the corresponding codons, a group which is often enriched for oncogenes involved in cell cycle progression, proliferation, and invasion.[1] For example, METTL1-mediated m7G tRNA modification can activate oncogenic signaling pathways such as EGFR and Wnt/β-catenin.[1]

Quantitative Data Summary

The expression levels of m7G regulatory genes and overall m7G abundance have been shown to correlate with clinical outcomes in various cancers.

| Disease | Biomarker | Sample Type | Key Finding | Reference |

| Hepatocellular Carcinoma (HCC) | METTL1/WDR4 | Tumor Tissue | Overexpression promotes tumor growth by activating EGFR signaling. | [1] |

| HCC | m7G-related genes (CDK1, ANO1, PDGFRA) | Tumor Tissue | A 3-gene signature predicts poorer prognosis. | [17] |

| Bladder Cancer | METTL1 | Tumor Tissue | High METTL1 levels promote progression by altering EGFR/EFEMP1 expression. | [16] |

| Head and Neck Cancer | METTL1 | Tumor Tissue | High METTL1 levels activate the Wnt/β-catenin pathway. | [1] |

| Lung Cancer | METTL1 | Tumor Tissue | Promotes growth and invasion via m7G tRNA modification. | [2] |

| Colorectal Cancer | METTL1 | Tumor Tissue | Overexpression can increase sensitivity to cisplatin. | [18] |

| Glioma | m7G Regulators (CYFIP1, EIF3D, etc.) | Tumor Tissue | Most m7G regulators are differentially expressed between normal and glioma tissues. | [19] |

| Clear Cell Renal Cell Carcinoma | METTL1 | Tumor Tissue | METTL1 identified as a potential prognostic biomarker. | [20] |

m7G in Other Diseases

The role of m7G extends beyond cancer, with emerging evidence linking its dysregulation to neurological and metabolic disorders.

-

Neurological Disorders: Mutations in the m7G writer enzyme WDR4 are associated with human developmental phenotypes like microcephalic primordial dwarfism and brain malformations.[9][13][21] In mouse models, WDR4 mutations lead to neural degeneration.[21] Studies have also identified differentially expressed m7G regulators in epilepsy, suggesting a role in regulating neuronal oxidative phosphorylation and cell death pathways.[22] A sensitive detection method revealed significant alterations in guanine methylation levels in both human and mouse models of Huntington's disease.[23]

-

Metabolic Diseases: RNA modifications, including m7G, are increasingly recognized as critical regulators of metabolic processes.[24][25] While research is still in early stages compared to other modifications like N6-methyladenosine (m6A), the fundamental role of m7G in regulating the translation of proteins, including metabolic enzymes, suggests its involvement in metabolic disorders such as diabetes and nonalcoholic fatty liver disease.[24][26]

Methodologies for m7G Detection and Quantification

Accurate quantification of m7G is critical for its validation as a clinical biomarker. Several methods are employed, each with distinct advantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of m7G. It is considered a gold standard for nucleoside analysis.

Experimental Protocol (General):

-

Sample Collection: Collect biological samples (e.g., urine, plasma, tissue, or isolated RNA).

-

RNA/DNA Isolation: Isolate total RNA or DNA from the sample using standard extraction kits. Purity and integrity should be assessed (e.g., via NanoDrop and gel electrophoresis).

-

Hydrolysis: The nucleic acids are enzymatically digested into individual nucleosides. This is typically achieved using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

-

Chromatographic Separation: The resulting nucleoside mixture is injected into a liquid chromatography system, usually a reverse-phase C18 column. A gradient of solvents (e.g., water with formic acid and acetonitrile or methanol) is used to separate the nucleosides based on their physicochemical properties.

-

Mass Spectrometry Detection: The eluate from the LC column is introduced into a tandem mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode.

-

The first quadrupole (Q1) selects the precursor ion for m7G (the protonated molecule, [M+H]⁺).

-

The precursor ion is fragmented in the collision cell (Q2).

-

The third quadrupole (Q3) selects a specific, characteristic fragment ion for detection.

-

-

Quantification: The amount of m7G is quantified by comparing its signal intensity to that of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-N7-MeG) and referencing a standard curve of known concentrations.[27] The results are often expressed as a ratio to unmodified guanosine.[23]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput, cost-effective method for quantifying m7G, particularly in liquid biopsies like urine, serum, and plasma.[28] It relies on the specific recognition of m7G by a monoclonal antibody.

Experimental Protocol (Competitive ELISA):

-

Plate Coating: A 96-well microplate is pre-coated with an m7G-conjugated antigen.

-

Sample/Standard Preparation: Prepare standards with known m7G concentrations and the biological samples to be tested.

-

Competitive Binding: Add the standards and samples to the wells, followed immediately by a specific anti-m7G antibody. The m7G in the sample/standard competes with the m7G coated on the plate for binding to the limited amount of antibody. The plate is incubated.

-

Washing: The plate is washed to remove unbound antibody and sample components.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-m7G antibody is added to each well and incubated.

-

Washing: The plate is washed again to remove the unbound secondary antibody.

-

Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change. The reaction is incubated for a short period.

-

Stopping the Reaction: A stop solution is added to quench the reaction.

-

Detection: The absorbance (optical density) is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of m7G in the original sample.

-

Quantification: The concentration of m7G in the samples is determined by interpolating their absorbance values from the standard curve.[28]

Sequencing-Based Methods

To identify the precise location of internal m7G modifications at single-nucleotide resolution, several sequencing methods have been developed. These techniques are crucial for mechanistic studies.

-

m7G-MaP-seq / Bo-Seq: These methods rely on the chemical properties of m7G.[29][30]

-

Reduction: RNA is treated with a reducing agent (sodium or potassium borohydride), which converts m7G into a reduced form.

-

Depurination/Scission: The reduced m7G site becomes susceptible to cleavage (e.g., via aniline treatment), or the modification itself can induce misincorporations during reverse transcription.[29][31]

-

Reverse Transcription & Library Prep: During reverse transcription, the polymerase either stops at the cleaved site or incorporates a different nucleotide opposite the modified base.

-

Sequencing: High-throughput sequencing reveals these termination or mutation signatures, allowing for the precise mapping of m7G sites across the transcriptome.[29]

-

Conclusion and Future Perspectives

This compound has transitioned from a fundamental molecular entity to a significant player in human pathology. Its roles in regulating RNA function are deeply intertwined with the hallmarks of cancer and are increasingly implicated in neurological and metabolic diseases. The enzymes that regulate m7G, particularly METTL1, represent promising prognostic biomarkers and potential therapeutic targets.[1][3]

The development of robust and sensitive detection methods, from high-throughput ELISAs for screening to precise LC-MS/MS and sequencing for validation and research, is paving the way for the clinical application of m7G. Future work will focus on:

-

Clinical Validation: Large-scale cohort studies are needed to validate m7G and its regulators as diagnostic and prognostic biomarkers for specific diseases.

-

Therapeutic Targeting: Developing small molecule inhibitors against m7G methyltransferases like METTL1 is an active area of drug discovery.

-

Expanding Disease Scope: Further investigation into the role of m7G in a wider range of metabolic, cardiovascular, and autoimmune diseases is warranted.[3]

References

- 1. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nthis compound modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is m7G MeRIP Sequencing - CD Genomics [rna.cd-genomics.com]

- 5. Regulation of mRNA cap methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5′-7-methylguanosine cap on eukaryotic mRNAs serves both to stimulate canonical translation initiation and block an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Five-prime cap - Wikipedia [en.wikipedia.org]

- 8. Internal m7G methylation: A novel epitranscriptomic contributor in brain development and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mettl1/Wdr4-mediated m7G tRNA methylome is required for normal mRNA translation and embryonic stem cell self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functions of METTL1/WDR4 and QKI as m7G modification - related enzymes in digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Nthis compound Genes Related Prognostic Biomarker in Hepatocellular Carcinoma [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis of regulated m7G tRNA modification by METTL1-WDR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of this compound Identified Biochemical Recurrence and Tumor Immune Microenvironment in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A potential biological signature of this compound-related lncRNA to predict the immunotherapy effects in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nthis compound Genes Related Prognostic Biomarker in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nthis compound modification: from regulatory roles to therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | A novel prognostic this compound signature reflects immune microenvironment and alternative splicing in glioma based on multi-omics analysis [frontiersin.org]

- 20. The this compound (m7G) methylation METTL1 acts as a potential biomarker of clear cell renal cell carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pathogenic mechanism and therapeutic intervention of impaired Nthis compound (m7G) tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Integrative Role of RNA Nthis compound in epilepsy: Regulation of neuronal oxidative phosphorylation, programmed death and immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A novel method for detecting 7-methyl guanine reveals aberrant methylation levels in Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The critical roles of m6A modification in metabolic abnormality and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Insights into the role of RNA m6A modification in the metabolic process and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. RNA Modification in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. raybiotech.com [raybiotech.com]

- 29. Detection of internal Nthis compound (m7G) RNA modifications by mutational profiling sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. profiles.wustl.edu [profiles.wustl.edu]

- 31. m7G-quant-seq: Quantitative Detection of RNA Internal Nthis compound - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Landscape of Internal mRNA N7-Methylguanosine: A Technical Guide for Researchers

Abstract

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA. Among these, N7-methylguanosine (m7G) has long been recognized as a critical component of the 5' cap of eukaryotic messenger RNA (mRNA). However, recent advancements in high-throughput sequencing and molecular biology have illuminated the presence and functional significance of m7G modifications within the internal regions of mRNA. This technical guide provides a comprehensive overview of the current understanding of internal mRNA m7G modifications for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of internal m7G deposition, its impact on mRNA translation and stability, and its burgeoning role in various human diseases. This guide also offers a detailed examination of the key experimental protocols for studying internal m7G, complete with structured data summaries and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding and practical application of this knowledge in a research setting.

Introduction to Internal this compound (m7G) in mRNA

Historically, this compound (m7G) has been primarily associated with the 5' cap structure of eukaryotic mRNAs, where it is essential for mRNA stability, splicing, nuclear export, and cap-dependent translation initiation.[1] The discovery of m7G within the internal regions of mRNA, independent of the 5' cap, has opened a new avenue of investigation into the post-transcriptional regulation of gene expression.[2]

Internal m7G is a positively charged modification that can influence RNA secondary structure and protein-RNA interactions.[3] This modification is installed by a dedicated methyltransferase complex and is emerging as a critical regulator of various aspects of mRNA metabolism, from translation efficiency to decay.[4] Dysregulation of internal m7G modification has been implicated in the pathogenesis of several diseases, including cancer and neurological disorders, making it a promising area for therapeutic exploration.[5][6]

The Molecular Machinery of Internal m7G Modification

The deposition and function of internal m7G are orchestrated by a coordinated interplay of "writer," "reader," and potentially "eraser" proteins.

The "Writer" Complex: METTL1-WDR4

The primary methyltransferase complex responsible for installing internal m7G in mRNA is a heterodimer composed of Methyltransferase-like 1 (METTL1) and WD repeat-containing protein 4 (WDR4).[6]

-

METTL1: This protein serves as the catalytic subunit of the complex, binding to the S-adenosylmethionine (SAM) methyl donor and transferring the methyl group to the N7 position of guanosine.[1]

-

WDR4: This protein acts as a scaffold, stabilizing METTL1 and facilitating its interaction with the target RNA substrate.[1]

The METTL1-WDR4 complex recognizes specific consensus sequences within mRNA, although the precise determinants of this specificity are still under active investigation.[4]

The "Reader" Proteins: QKI Isoforms

"Reader" proteins are responsible for recognizing the m7G modification and mediating its downstream functional effects. Recent studies have identified the Quaking (QKI) family of RNA-binding proteins, specifically the isoforms QKI5, QKI6, and QKI7, as readers of internal mRNA m7G.[7] These proteins preferentially bind to m7G-modified transcripts and can influence their stability and translation.[2]

The "Eraser" Proteins: An Uncharted Territory

As of now, no specific "eraser" enzyme that actively removes internal m7G modifications from mRNA has been definitively identified.[8] The regulation of m7G levels may occur through the control of the writer complex activity or through the decay of the modified mRNA transcript itself. The search for an m7G demethylase remains an active area of research.

Functional Consequences of Internal m7G Modification

Internal m7G modifications exert a significant influence on two key aspects of mRNA fate: translation and stability.

Enhancement of mRNA Translation

A primary function of internal m7G is the promotion of mRNA translation.[4] This can occur through several proposed mechanisms:

-

Altered mRNA Structure: The positive charge of m7G can disrupt local RNA secondary structures, potentially exposing ribosome binding sites and facilitating translation initiation.

-

Recruitment of Translation Factors: m7G modifications may serve as a binding platform for specific translation initiation factors or other regulatory proteins that promote ribosome loading and elongation.[9]

-

Codon-Dependent Translation Enhancement: The presence of m7G-modified tRNAs can enhance the translation of mRNAs enriched in their corresponding codons.[4]

Modulation of mRNA Stability

The impact of internal m7G on mRNA stability appears to be context-dependent. While some studies suggest that m7G can stabilize mRNA transcripts, potentially by protecting them from endonucleolytic cleavage, others indicate a role in promoting mRNA decay.[2][4] The specific reader proteins bound to the m7G mark and the surrounding sequence context likely play a crucial role in determining the ultimate fate of the modified mRNA.

Quantitative Insights into Internal m7G Modification

Quantitative analysis of internal m7G modifications is crucial for understanding its prevalence and functional impact. The following table summarizes key quantitative data from the literature.

| Parameter | Organism/Cell Line | Value | Reference |

| Abundance of Internal m7G | Human and mouse cell lines | ~0.02% - 0.05% of total guanosine in mRNA | [4] |

| Stoichiometry of m7G in tRNA | HeLa and HEK293T cells | ~60% - 85% | [10] |

| Misincorporation Rate at m7G sites (m7G-MaP-seq) | E. coli rRNA | Up to 25% | [11] |

| Total Variation Rate at m7G sites (m7G-quant-seq) | Human tRNAs | 50% - 97% | [12] |

| Misincorporation Ratio at m7G1639 in 18S rRNA (m7G-seq) | HeLa cells | ~30% | [12] |

Experimental Protocols for Studying Internal m7G

Several powerful techniques have been developed to detect and map internal m7G modifications at transcriptome-wide and nucleotide resolution levels.

m7G Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is an antibody-based method for transcriptome-wide profiling of internal m7G modifications.

Principle: This technique utilizes an antibody specific to m7G to enrich for RNA fragments containing this modification. The enriched fragments are then sequenced and mapped to the transcriptome to identify the locations of internal m7G.

Detailed Protocol:

-

RNA Extraction and Fragmentation:

-

Extract total RNA from the cells or tissues of interest.

-

Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.[13]

-

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with an anti-m7G antibody.

-

Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the m7G-containing RNA fragments from the antibody-bead complexes.

-

Prepare a sequencing library from the eluted RNA and an input control (a fraction of the fragmented RNA that did not undergo IP).

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome/transcriptome.

-

Identify m7G peaks by comparing the enrichment of reads in the IP sample to the input control.[13]

-

m7G Mutational Profiling sequencing (m7G-MaP-seq)

m7G-MaP-seq is a chemical-based method that enables nucleotide-resolution mapping of internal m7G sites.

Principle: This method relies on the chemical reduction of m7G with sodium borohydride (NaBH4), which converts it into an abasic site. During reverse transcription, this abasic site leads to misincorporations or truncations, which can be identified by high-throughput sequencing.[14]

Detailed Protocol:

-

RNA Isolation and NaBH4 Treatment:

-

Isolate total RNA or size-select for small RNAs.

-

Treat the RNA with NaBH4 to reduce the m7G residues. A parallel control sample is treated without NaBH4.

-

-

Reverse Transcription:

-

Perform reverse transcription on both the treated and control RNA samples. The reverse transcriptase will either stall or misincorporate a nucleotide at the abasic site.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the resulting cDNA.

-

Sequence the libraries to a high depth.

-

-

Data Analysis:

-

Align the sequencing reads to the reference transcriptome.

-

Identify m7G sites by detecting positions with a significantly higher mutation rate in the NaBH4-treated sample compared to the control.[11]

-

m7G-quant-seq

m7G-quant-seq is a quantitative method for the accurate detection of internal m7G sites at single-base resolution, particularly in tRNAs.

Principle: This method enhances the chemical conversion of m7G to an abasic site and optimizes reverse transcription conditions to maximize the detection of mutations and deletions at the modification site, allowing for a more quantitative assessment of m7G stoichiometry.[15]

Detailed Protocol:

-

Efficient Chemical Conversion:

-

Employ an efficient chemical reduction step followed by a mild depurination to almost completely convert internal m7G sites into RNA abasic sites.[15]

-

-

Optimized Reverse Transcription:

-

Screen and select a reverse transcriptase and optimize reaction conditions to maximize the generation of a mixed pattern of mutations and deletions at the abasic sites.

-

-

Library Construction and Sequencing:

-

Construct sequencing libraries from the cDNA.

-

Perform high-throughput sequencing.

-

-

Quantitative Data Analysis:

-

Calculate the total variation ratio (sum of mutations and deletions) at each potential m7G site.

-

Use calibration curves generated from standards with known m7G modification levels to accurately quantify the stoichiometry of m7G at each site.[15]

-

Internal m7G in Disease and as a Therapeutic Target

The dysregulation of internal m7G modification is increasingly being linked to a variety of human diseases, presenting new opportunities for diagnosis and therapeutic intervention.

Cancer

Elevated levels of METTL1 and, consequently, increased internal m7G modification have been observed in several types of cancer, including:

-

Head and Neck Squamous Cell Carcinoma (HNSCC): METTL1/WDR4-mediated m7G modification promotes HNSCC progression by regulating the translation of oncogenic transcripts.[6]

-

Lung Cancer: Increased m7G tRNA modifications are associated with lung cancer progression.[16]

-

Prostate Cancer: METTL1 and WDR4 are overexpressed in prostate cancer, and their knockdown attenuates oncogenic phenotypes.[17]

-

Colorectal and Liver Cancer: The role of m7G in these cancers is also under investigation, with some studies suggesting a pro-tumorigenic role.[18]

The reliance of cancer cells on altered translational programs driven by internal m7G makes the METTL1-WDR4 complex an attractive target for the development of novel anti-cancer therapies.

Neurological Disorders

The proper regulation of internal m7G is also critical for normal brain development and function. Dysregulation of the METTL1-WDR4 complex has been associated with:

-

Microcephalic Primordial Dwarfism: Mutations in WDR4 can lead to this severe developmental disorder.[3]

-

Other Neurological Conditions: The role of internal m7G in other neurological diseases is an active area of research.[5]

Future Directions and Conclusion

The study of internal mRNA m7G modifications is a rapidly evolving field with immense potential to deepen our understanding of gene expression regulation in health and disease. Key areas for future research include:

-

Identification of m7G Erasers: The discovery of enzymes that can remove internal m7G would provide a more complete picture of the dynamic regulation of this modification.

-

Elucidation of Reader Protein Functions: A deeper understanding of how different reader proteins recognize m7G and mediate its downstream effects is crucial.

-

Development of Therapeutic Inhibitors: The design of specific and potent inhibitors of the METTL1-WDR4 complex holds great promise for the treatment of cancers and other diseases driven by aberrant m7G modification.

-

Expansion of m7G Profiling: Applying advanced sequencing techniques to a wider range of biological systems and disease models will further illuminate the diverse roles of internal m7G.

References

- 1. Novel roles of METTL1/WDR4 in tumor via m7G methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functions of METTL1/WDR4 and QKI as m7G modification - related enzymes in digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is m7G MeRIP Sequencing - CD Genomics [rna.cd-genomics.com]

- 4. Internal m7G methylation: A novel epitranscriptomic contributor in brain development and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Internal m7G methylation: A novel epitranscriptomic contributor in brain development and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nthis compound modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m7GRegpred: substrate prediction of Nthis compound (m7G) writers and readers based on sequencing features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Constructing and validating of m7G-related genes prognostic signature for hepatocellular carcinoma and immune infiltration: potential biomarkers for predicting the overall survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. researchgate.net [researchgate.net]

- 11. Detection of internal Nthis compound (m7G) RNA modifications by mutational profiling sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m7G-quant-seq: Quantitative Detection of RNA Internal Nthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA m7G Methylation Sequencing - CD Genomics [cd-genomics.com]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 15. m7G-quant-seq: Quantitative Detection of RNA Internal Nthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Role of METTL1 in 7-Methylguanosine modification

An In-depth Technical Guide on the Role of METTL1 in 7-Methylguanosine Modification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nthis compound (m7G) is a prevalent and critical post-transcriptional RNA modification that plays a fundamental role in various biological processes, including RNA stability, processing, and translation. The methyltransferase-like 1 (METTL1) enzyme, in complex with its cofactor WD repeat domain 4 (WDR4), is the primary "writer" of this modification on various RNA species, including transfer RNA (tRNA), messenger RNA (mRNA), ribosomal RNA (rRNA), and microRNA (miRNA). Dysregulation of METTL1-mediated m7G modification has been increasingly implicated in the pathogenesis of numerous human diseases, most notably cancer. This technical guide provides a comprehensive overview of the core mechanisms of METTL1, its diverse molecular functions, the experimental methodologies used to study it, and its emerging role as a therapeutic target.

The METTL1/WDR4 Complex: The m7G "Writer"

METTL1 is an S-adenosyl methionine (SAM)-dependent methyltransferase that catalyzes the transfer of a methyl group to the N7 position of guanosine in RNA.[1] It forms a stable and active heterodimeric complex with WDR4, which acts as a scaffold protein essential for METTL1's catalytic activity and substrate recognition.[1][2][3]

Key Functions of the METTL1/WDR4 Complex:

-

Catalytic Activity: METTL1 contains the catalytic core responsible for methyl transfer from the universal methyl donor, SAM.[1]

-

Substrate Recognition: The composite surface of the METTL1/WDR4 complex recognizes the specific structural features of its target RNAs, such as the elbow of a tRNA.[2]

-

Stability and Conformation: WDR4 is crucial for stabilizing METTL1 and maintaining its active conformation.[4]

Substrates and Molecular Consequences of METTL1-mediated m7G Modification

The METTL1/WDR4 complex modifies a diverse range of RNA molecules, leading to varied downstream effects.

Transfer RNA (tRNA)

The most well-characterized substrates of METTL1 are tRNAs. METTL1 specifically methylates guanosine at position 46 (G46) in the variable loop of a subset of tRNAs that contain a 5'-RAGGU-3' motif.[5][6]

-

tRNA Stability: The m7G modification at G46 is crucial for maintaining the tertiary structure and stability of tRNAs, protecting them from degradation.[6][7]

-

Translation Regulation: By ensuring a sufficient pool of functional tRNAs, METTL1-mediated modification promotes the efficient translation of mRNAs enriched in codons corresponding to the modified tRNAs.[8][9][10] Depletion of METTL1 leads to ribosome pausing at these specific codons.[5]

Messenger RNA (mRNA)

METTL1 also mediates internal m7G modification within specific mRNAs.

-

mRNA Stability and Translation: Internal m7G modification can enhance the stability and translation of certain mRNAs, including those encoding oncogenes like CDK14.[4][11]

-

Stress Response: Under cellular stress, METTL1 can methylate a subset of internal m7G sites in mRNAs, promoting their localization to stress granules and thereby suppressing their translation.[6]

MicroRNA (miRNA)

METTL1 plays a role in the biogenesis of certain miRNAs.

-

miRNA Processing: METTL1 can methylate specific pri-miRNAs, such as pri-let-7e. This modification resolves inhibitory G-quadruplex secondary structures, facilitating their processing into mature miRNAs.[12][13]

Ribosomal RNA (rRNA)

The METTL1/WDR4 complex is also responsible for m7G modification of 18S rRNA at position G1639.[14]

-

Ribosome Biogenesis: This modification is involved in the processing of pre-18S rRNA and the maturation of the 40S ribosomal subunit, which is essential for protein synthesis.[14][15]

Role of METTL1 in Cancer

Aberrant expression and activity of METTL1 are strongly linked to the development and progression of numerous cancers.

-

Oncogenic Driver: METTL1 is frequently overexpressed in various cancers, including hepatocellular carcinoma (HCC), lung cancer, bladder cancer, and head and neck squamous cell carcinoma (HNSCC), where its elevated expression often correlates with poor patient prognosis.[4][8][11][16]

-

Promotion of Cell Proliferation: By enhancing the translation of oncogenic transcripts, such as those involved in cell cycle regulation (e.g., Cyclin D3, CDK14), METTL1 promotes cancer cell proliferation.[4][11][16]

-

Metastasis and Invasion: METTL1-mediated m7G modification can enhance the translation of proteins involved in cell migration and invasion, thereby promoting metastasis.[8]

-

Chemoresistance: Upregulation of METTL1 has been linked to resistance to chemotherapy agents like 5-Fluorouracil and lenvatinib in cancer cells.[8][17]

-

Regulation of Signaling Pathways: METTL1 can influence key oncogenic signaling pathways, including the PI3K/AKT/mTOR and PTEN/AKT pathways.[14][16][18]

Data Presentation: METTL1 in Various Cancers

| Cancer Type | METTL1 Expression | Key Substrates | Downstream Effects | Reference |

| Hepatocellular Carcinoma (HCC) | Upregulated | tRNAs, mRNAs (e.g., EGFR, VEGFA) | Promotes proliferation, migration, invasion, and lenvatinib resistance; activates PTEN/AKT pathway. | [8][14][19] |

| Lung Cancer | Upregulated | tRNAs | Promotes proliferation and invasion through enhanced translation of m7G codon-enriched mRNAs. | [4][10] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | 16 tRNAs | Drives progression by regulating translation of oncogenes in the PI3K/AKT/mTOR pathway. | [16][18] |

| Bladder Cancer (BLCA) | Upregulated | Not specified | Correlates with high tumor grade and poor prognosis. | [4][11] |

| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated | tRNAs | Promotes tumorigenesis by enhancing translation of oncogenes in the RPTOR/ULK1/autophagy pathway. | [14][16] |

| Colorectal Cancer (CRC) | Upregulated | mRNA (RRP9) | Promotes proliferation and metastasis. | [11] |

| Acute Myeloid Leukemia (AML) | Upregulated | tRNAs | Drives leukemogenesis by enhancing tRNA stability and promoting translation efficiency. | [4] |

| Breast Cancer (BC) | Downregulated | tRNAs (19 types) | Inhibits proliferation and cell cycle progression by modulating translation of GADD45A and RB1. | [20] |

Experimental Protocols and Methodologies

The study of METTL1 and m7G modification relies on a suite of specialized molecular biology techniques.

m7G Methylated RNA Immunoprecipitation Sequencing (m7G MeRIP-Seq)

This technique is used to identify m7G-modified transcripts on a transcriptome-wide scale.

Detailed Methodology:

-

RNA Extraction and Fragmentation: Isolate total RNA from cells or tissues and fragment it into smaller pieces (typically around 100-200 nucleotides).[21]

-

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to m7G to capture the m7G-containing RNA fragments.

-

Washing and Elution: Wash the antibody-RNA complexes to remove non-specifically bound RNA, and then elute the m7G-modified RNA fragments.

-

Library Preparation and Sequencing: Construct a cDNA library from the eluted RNA fragments and perform high-throughput sequencing.[21]

-

Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify enriched regions (peaks), which represent the locations of m7G modifications. An input control library (without immunoprecipitation) is sequenced in parallel to account for biases in RNA fragmentation and sequencing.[21]

tRNA Reduction and Cleavage Sequencing (TRAC-Seq)

TRAC-Seq allows for the nucleotide-resolution mapping of m7G modifications in tRNAs.

Detailed Methodology:

-

tRNA Isolation: Isolate small RNA populations enriched for tRNAs.

-

Chemical Reduction: Treat the RNA with sodium borohydride (NaBH4). This chemical specifically reduces the positively charged m7G, opening the imidazole ring.

-

Aniline Cleavage: The reduced m7G is then susceptible to cleavage by aniline, which cuts the RNA backbone at the site of the modified base.

-

Library Preparation and Sequencing: Ligate adapters to the cleaved RNA fragments, reverse transcribe them into cDNA, and perform high-throughput sequencing.

-

Data Analysis: The cleavage sites, which appear as the 5' ends of the sequencing reads, correspond to the original locations of the m7G modifications.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling provides a "snapshot" of all the ribosome-protected mRNA fragments in a cell, allowing for the assessment of translation efficiency at the codon level.

Detailed Methodology:

-

Ribosome Stalling: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNAs they are translating.

-

Nuclease Digestion: Digest the cell lysate with RNases to degrade any mRNA not protected by the ribosomes. This leaves behind ribosome-protected footprints (RPFs), which are typically ~28-30 nucleotides long.

-

Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose cushion.

-

RPF Extraction: Extract the RPFs from the isolated ribosomes.

-

Library Preparation and Sequencing: Ligate adapters to the RPFs, reverse transcribe to cDNA, and perform deep sequencing.

-

Data Analysis: Align the RPF reads to the transcriptome to determine the density of ribosomes on each mRNA. This can reveal sites of ribosome pausing and calculate the translation efficiency of each gene.

Visualizing METTL1's Role: Pathways and Workflows

Signaling and Functional Pathways

Caption: The METTL1/WDR4 complex utilizes SAM to methylate various RNA substrates, influencing key downstream cellular processes.

Experimental Workflow: m7G MeRIP-Seq

Caption: A streamlined workflow for identifying m7G-modified RNA transcripts using m7G MeRIP-Seq.

Logical Relationship: METTL1 in Cancer Progression

Caption: The causal chain from METTL1 overexpression to tumor progression and poor clinical outcomes.

METTL1 as a Therapeutic Target

Given its critical role in driving the progression of numerous cancers, the METTL1/WDR4 complex has emerged as a promising target for novel anti-cancer therapies.

-

Small Molecule Inhibitors: Efforts are underway to develop small molecule inhibitors that can block the catalytic activity of METTL1 or disrupt the METTL1-WDR4 interaction.[1][22][23] The discovery of compounds with inhibitory activity in the micromolar range provides a starting point for the development of more potent and selective drugs.[1][22]

-

Therapeutic Potential: Pharmacological inhibition of METTL1 has been shown to reduce cancer cell proliferation and decrease tumor growth in preclinical models.[24] This highlights the potential of METTL1-targeted therapies as a new avenue for cancer treatment.

-

Biomarker Development: The expression levels of METTL1 and m7G-modified RNAs could serve as valuable biomarkers for patient stratification, prognosis prediction, and monitoring therapeutic response.[4][25]

Conclusion and Future Directions

METTL1 is a pivotal enzyme that sits at the intersection of RNA biology and human disease. Its role as the primary m7G methyltransferase makes it a critical regulator of gene expression at the post-transcriptional level. The profound implications of its dysregulation in cancer have established it as a high-value target for therapeutic intervention. Future research will likely focus on:

-

Developing Potent and Selective Inhibitors: Translating the initial inhibitor scaffolds into clinically viable drugs.

-

Understanding Context-Specific Roles: Elucidating why METTL1 acts as an oncogene in some cancers but a tumor suppressor in others, like breast cancer.[20]

-

Exploring Roles in Other Diseases: Investigating the involvement of METTL1-mediated m7G modification in developmental disorders, neurological diseases, and other pathologies.[5][26]

The continued exploration of METTL1's functions and the development of tools to modulate its activity hold great promise for advancing our understanding of RNA epigenetics and for creating new therapeutic strategies against a range of human diseases.

References

- 1. Small-Molecule Inhibitors of the m7G-RNA Writer METTL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and mechanisms of tRNA methylation by METTL1–WDR4 [ideas.repec.org]

- 3. researchgate.net [researchgate.net]

- 4. METTL1 in human cancers: recognition of their functions, mechanisms and therapeutic value - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mettl1/Wdr4-mediated m7G tRNA methylome is required for normal mRNA translation and embryonic stem cell self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METTL1 Gene: Role, Function, and Clinical Significance [learn.mapmygenome.in]

- 7. blog.cellsignal.com [blog.cellsignal.com]

- 8. METTL1 promotes hepatocarcinogenesis via m7G tRNA modification‐dependent translation control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METTL1-mediated m7G modification of Arg-TCT tRNA drives oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | METTL1 in human cancers: recognition of their functions, mechanisms and therapeutic value [frontiersin.org]

- 12. METTL1 Promotes let-7 MicroRNA Processing via m7G Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. METTL1 Promotes let-7 MicroRNA Processing via m7G Methylation. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]

- 14. Functions of METTL1/WDR4 and QKI as m7G modification - related enzymes in digestive diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methyltransferase-like proteins in cancer biology and potential therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Aberrant translation regulated by METTL1/WDR4‐mediated tRNA N7‐methylguanosine modification drives head and neck squamous cell carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Deciphering the secret codes in N7‐methylguanosine modification: Context‐dependent function of methyltransferase‐like 1 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. METTL1-mediated tRNA m7G methylation and translational dysfunction restricts breast cancer tumorigenesis by fueling cell cycle blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 21. RNA m7G Methylation Sequencing - CD Genomics [cd-genomics.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. METTL1/WDR4 Inhibitors | Hadden Research Lab [hadden.lab.uconn.edu]

- 24. aacrjournals.org [aacrjournals.org]

- 25. researchgate.net [researchgate.net]

- 26. Structural basis of regulated m7G tRNA modification by METTL1-WDR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methylguanosine in Viral RNA: A Technical Guide to Its Core Functions and Therapeutic Implications

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 7-methylguanosine (m7G) cap is a hallmark modification at the 5' end of most eukaryotic and viral messenger RNAs (mRNAs). This technical guide provides an in-depth examination of the synthesis, function, and significance of the m7G cap in the context of viral replication and host-pathogen interactions. We explore the dual role of the m7G cap in promoting viral protein synthesis by hijacking the host's cap-dependent translation machinery and in facilitating immune evasion by masking viral RNA from innate immune sensors. Furthermore, this document details advanced experimental methodologies for the detection and quantification of m7G, presents key quantitative data, and discusses the implications of this critical modification for the development of novel antiviral therapeutics.

Introduction: The Central Role of this compound (m7G)

Nearly all eukaryotic and many viral mRNAs are modified at their 5' terminus with a this compound (m7G) cap structure, chemically denoted as m7G(5′)ppp(5′)N.[1][2] This modification is added to the first nucleotide of the RNA via a distinctive 5'-5' triphosphate bridge.[1] The m7G cap is fundamental to the lifecycle of an mRNA, governing its stability, nuclear export, splicing, and, most critically, the initiation of translation.[2][3]

For viruses, the m7G cap is a critical tool for survival and propagation. Viruses have evolved diverse strategies to ensure their RNAs are capped, either by usurping the host cell's capping machinery or by utilizing their own virally encoded enzymes.[4][5] This modification allows viral mRNAs to effectively compete with host transcripts for the cellular translation apparatus, ensuring the production of viral proteins necessary for replication.[6] Moreover, the m7G cap serves as a molecular signature of "self," helping viruses to evade detection by the host's innate immune system, which is primed to recognize foreign RNA.[7][8] Understanding the multifaceted role of the m7G cap in viral RNA is therefore paramount for developing effective antiviral strategies.

Synthesis of the Viral m7G Cap: Diverse Viral Strategies

Viruses employ three primary strategies to acquire an m7G cap on their RNAs, largely dictated by their site of replication (nucleus or cytoplasm).

-

Utilization of Host Capping Machinery: Viruses that replicate within the host cell nucleus, such as influenza virus (in part), retroviruses (like HIV), and adenoviruses, often co-opt the host's nuclear capping enzymes.[4][9] The cellular capping apparatus, including RNA triphosphatase, guanylyltransferase, and (guanine-N7)-methyltransferase, modifies the viral transcripts in a manner indistinguishable from host mRNAs.[4]

-